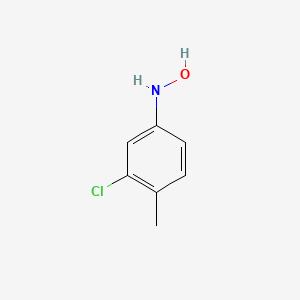

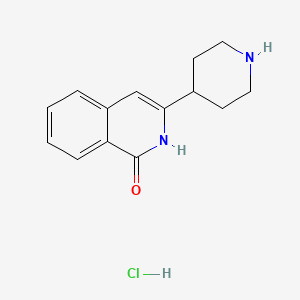

![molecular formula C13H10KO2 B1630235 [1,1'-联苯]-4-羧酸钾盐 CAS No. 62698-50-4](/img/structure/B1630235.png)

[1,1'-联苯]-4-羧酸钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

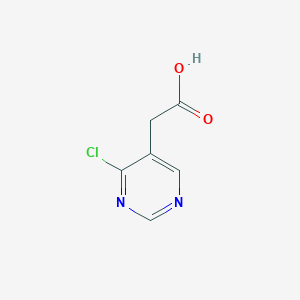

“[1,1’-Biphenyl]-4-carboxylic acid, potassium salt” is a compound that belongs to the family of biphenyl compounds . Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They consist of two benzene rings linked at the [1,1’] position .

Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . An improved process for the preparation of key intermediates for the synthesis of Eltrombopag, passing through/using intermediate 5’-Chloro-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid alkaline metal salt of formula has been reported .Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . The palladium-catalysed Suzuki–Miyaura cross-coupling reaction of organohalides and organoborons is a reliable method for carbon–carbon bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of active pharmaceutical ingredients (APIs) are greatly affected by their salt forms . The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .科学研究应用

农业中钾的需求和前景

研究强调了钾 (K) 在农业中的关键作用,突出了其在土壤健康、植物生理和营养中的重要性。该研究指出了未来研究解决土壤和植物中钾的基本和应用方面的必要性,包括其有效性、在植物胁迫情况下的作用以及其对作物质量的重大影响。这项研究强调了钾在减轻生物和非生物胁迫(如疾病、害虫、霜冻、热/干旱和盐度)中的至关重要的作用,从而提高了农产品的韧性和质量 (Römheld & Kirkby, 2010)。

羧酸对生物催化剂的抑制作用

这项研究探讨了羧酸(包括 [1,1'-联苯]-4-羧酸钾盐)对用在生物可再生化学品生产中的微生物的抑制作用。它讨论了这些酸影响微生物细胞膜和内部 pH 值的机制,强调了开发对这些化合物具有更高耐受性的强大微生物菌株以提高工业性能的必要性 (Jarboe, Royce, & Liu, 2013)。

肉桂酸衍生物作为抗癌剂

着眼于肉桂酸衍生物的生物活性,这篇综述探讨了它们作为抗癌剂的潜力,全面分析了它们的合成和生物学评价。该研究强调了探索羧酸衍生物(包括 [1,1'-联苯]-4-羧酸钾盐)在癌症治疗中的潜在治疗应用的重要性 (De, Baltas, & Bedos-Belval, 2011)。

羧酸的液-液萃取

这篇综述深入研究了溶剂在从水流中液-液萃取 (LLX) 羧酸(包括 [1,1'-联苯]-4-羧酸钾盐)方面的进展。它讨论了使用离子液体和传统溶剂系统进行有效酸回收,强调了此类工艺在羧酸分离和纯化中的重要性 (Sprakel & Schuur, 2019)。

钾溶解细菌 (KSB) 和植物生长

这篇文章综述了钾溶解细菌 (KSB) 在农业中的作用,详细说明了 KSB 如何将不溶性钾(包括 [1,1'-联苯]-4-羧酸钾盐等化合物)转化为植物可以吸收的形式。它强调了 KSB 在促进植物生长方面的潜力,并建议将其用作化学肥料的替代品,为农业提供可持续的方法 (Etesami, Emami, & Alikhani, 2017)。

作用机制

The mechanism of action of biphenyl compounds is related to their chemical structure. They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

未来方向

Potassium-based batteries have recently emerged as a promising alternative to lithium-ion batteries . The very low potential of the K+/K redox couple together with the high mobility of K+ in electrolytes resulting from its weak Lewis acidity should provide high energy density systems operating with fast kinetics .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1'-Biphenyl]-4-carboxylic acid, potassium salt involves the reaction of 4-bromobiphenyl with potassium cyanide to form 4-cyanobiphenyl, which is then hydrolyzed to form [1,1'-Biphenyl]-4-carboxylic acid. The carboxylic acid is then neutralized with potassium hydroxide to form the potassium salt.", "Starting Materials": [ "4-bromobiphenyl", "potassium cyanide", "sodium hydroxide", "potassium hydroxide", "water", "ethanol" ], "Reaction": [ "Step 1: Dissolve 4-bromobiphenyl in ethanol.", "Step 2: Add potassium cyanide to the solution and heat under reflux for several hours.", "Step 3: Cool the solution and filter off any solids.", "Step 4: Acidify the filtrate with dilute hydrochloric acid to pH 2-3.", "Step 5: Extract the solution with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain 4-cyanobiphenyl.", "Step 8: Dissolve 4-cyanobiphenyl in a mixture of water and sodium hydroxide.", "Step 9: Heat the solution under reflux for several hours.", "Step 10: Cool the solution and acidify with dilute hydrochloric acid to pH 2-3.", "Step 11: Extract the solution with ethyl acetate.", "Step 12: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 13: Concentrate the solution under reduced pressure to obtain [1,1'-Biphenyl]-4-carboxylic acid.", "Step 14: Dissolve [1,1'-Biphenyl]-4-carboxylic acid in a mixture of water and potassium hydroxide.", "Step 15: Heat the solution under reflux for several hours.", "Step 16: Cool the solution and filter off any solids.", "Step 17: Concentrate the solution under reduced pressure to obtain [1,1'-Biphenyl]-4-carboxylic acid, potassium salt." ] } | |

| 62698-50-4 | |

分子式 |

C13H10KO2 |

分子量 |

237.31 g/mol |

IUPAC 名称 |

potassium;4-phenylbenzoate |

InChI |

InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15); |

InChI 键 |

BHKXNUJWGQEUHF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |

规范 SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O.[K] |

| 62698-50-4 | |

相关CAS编号 |

92-92-2 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

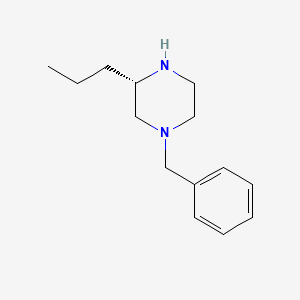

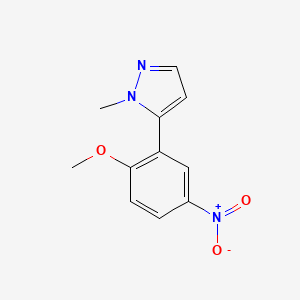

![6-Chloro-2-methoxyimidazo[1,2-b]pyridazine](/img/structure/B1630156.png)

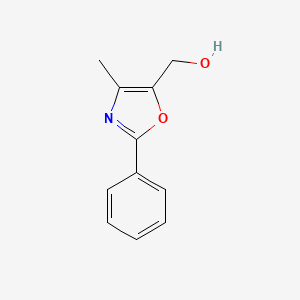

![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1630165.png)

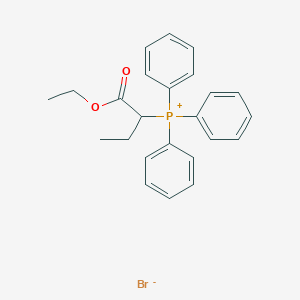

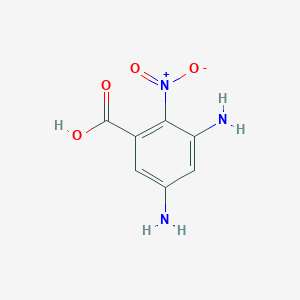

![(1S,2S,6R,14R,15R,16R)-16-(2-Hydroxy-3,3-dimethylbutan-2-yl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile](/img/structure/B1630169.png)